molecular formula C12H23NO4 B6353439 3-[(Butan-2-yl)[(t-butoxy)carbonyl]amino]propanoic acid CAS No. 1171072-55-1

3-[(Butan-2-yl)[(t-butoxy)carbonyl]amino]propanoic acid

Cat. No.: B6353439
CAS No.: 1171072-55-1
M. Wt: 245.32 g/mol
InChI Key: BGBJMNJGSIVYKJ-UHFFFAOYSA-N
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Description

3-[(Butan-2-yl)[(t-butoxy)carbonyl]amino]propanoic acid is a chemical compound with the molecular formula C13H25NO5. It is a derivative of propanoic acid, featuring a butan-2-yl group and a tert-butoxycarbonyl (t-BOC) protecting group attached to the amino group. This compound is often used in organic synthesis and research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Butan-2-yl)[(t-butoxy)carbonyl]amino]propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (t-BOC-Cl) in the presence of a base such as triethylamine (TEA). This step ensures that the amino group does not participate in unwanted side reactions during subsequent steps.

    Alkylation: The protected amino acid is then alkylated with butan-2-yl bromide in the presence of a strong base like sodium hydride (NaH) to introduce the butan-2-yl group.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Butan-2-yl)[(t-butoxy)carbonyl]amino]propanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The t-BOC protecting group can be removed under acidic conditions, yielding the free amino acid.

    Oxidation: The butan-2-yl group can be oxidized to form corresponding ketones or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-2-yl group can be replaced with other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH).

Major Products Formed

    Hydrolysis: Free amino acid.

    Oxidation: Ketones or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Butan-2-yl)[(t-butoxy)carbonyl]amino]propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Butan-2-yl)[(t-butoxy)carbonyl]amino]propanoic acid depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, leading to various biochemical and chemical effects. For example, in enzyme studies, it may act as a substrate or inhibitor, binding to the active site and modulating enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    3-[(Butan-2-yl)amino]propanoic acid: Lacks the t-BOC protecting group.

    3-[(t-Butoxy)carbonyl]amino]propanoic acid: Lacks the butan-2-yl group.

    N-tert-Butoxycarbonyl-L-alanine: Similar structure but with an alanine backbone.

Uniqueness

3-[(Butan-2-yl)[(t-butoxy)carbonyl]amino]propanoic acid is unique due to the presence of both the butan-2-yl group and the t-BOC protecting group. This combination provides specific reactivity and stability, making it valuable in synthetic and research applications.

Properties

IUPAC Name

3-[butan-2-yl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-6-9(2)13(8-7-10(14)15)11(16)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBJMNJGSIVYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CCC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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